![molecular formula C20H19FN2O4S B2377853 (6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251673-33-2](/img/structure/B2377853.png)

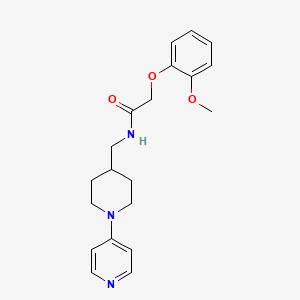

(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

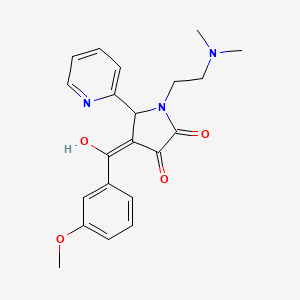

The compound is a complex organic molecule with several functional groups. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a fluorine atom and a morpholino group (a type of ether). The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to the query show significant applications in synthesis and structural characterization. For example, the synthesis of novel bioactive heterocycles, such as benzodioxoles and benzothiazolo imidazole compounds, has been explored for their antimicrobial and antitumor activities. These studies involve detailed structural exploration, including crystallography and Hirshfeld surface analysis, to understand intermolecular interactions and stability mechanisms (Prasad et al., 2018), (Sathe et al., 2011).

Antiproliferative and Antioxidant Properties

Research on similar compounds has also focused on evaluating their antiproliferative and antioxidant properties. For instance, compounds with fluorophores and morpholino groups have been synthesized and assessed for their fluorescence in hybridization studies and their potential in labeling for oligodeoxyribonucleotides, revealing promising fluorescence signals and higher hybridization affinity (Singh & Singh, 2007), (Çetinkaya et al., 2012).

Enzyme Inhibition

The synthesis of fluorinated compounds, like fluoro ketones, has been instrumental in studying their role as inhibitors for various hydrolytic enzymes, such as acetylcholinesterase. These compounds mimic the structure of natural substrates, allowing for the investigation of enzyme inhibition mechanisms and the development of potential therapeutic agents (Gelb et al., 1985).

Photostability and Spectroscopic Properties

The fluorination of fluorophores, aimed at enhancing their photostability and improving spectroscopic properties, is another area of application. Research into synthesizing fluorinated benzophenones and related compounds has yielded novel fluorophores with tunable absorption and emission spectra, highlighting the impact of substituents on spectroscopic characteristics (Woydziak et al., 2012).

properties

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S/c1-14-2-5-16(6-3-14)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-7-4-15(21)12-17(18)23/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJBRZYCVCNHCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2377788.png)

![1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2377791.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)